SPOP-IN-6b

Description

Overview of SPOP (Speckle-type POZ Protein) and its E3 Ubiquitin Ligase Function

Speckle-type POZ protein (SPOP) is an adaptor protein for cullin 3 (CUL3)-based E3 ubiquitin ligases, playing a critical role in ubiquitin-mediated protein degradation. xcessbio.comtargetmol.combioscience.co.uk SPOP's function as a substrate receptor within the CUL3-RING E3 ligase complex is essential for targeting specific proteins for ubiquitination and subsequent proteasomal degradation. targetmol.comscientist.comaacrjournals.org

Structural Characteristics of SPOP

SPOP is a modular protein, typically consisting of several distinct domains that mediate its interactions and functions. The human SPOP protein contains four main domains: an N-terminal MATH domain, an internal BTB/POZ domain, a BACK domain, and a C-terminal nuclear localization sequence (NLS). targetmol.combioscience.co.ukuniprot.orgmedchemexpress.com

The N-terminal Meprin and TRAF homology (MATH) domain of SPOP is primarily responsible for recognizing and binding to specific substrate proteins. xcessbio.comtargetmol.combioscience.co.ukuniprot.org This domain interacts with substrates that contain a defined SPOP-binding consensus (SBC) motif, typically a serine/threonine-rich peptide sequence. targetmol.com The MATH domain forms a cleft that accommodates the hydrophobic side chains of the substrate motif, facilitating selective recruitment to the ubiquitination machinery. uniprot.orgmedchemexpress.com Mutations within the MATH domain can disrupt substrate interactions, impacting SPOP's ability to regulate downstream processes. targetmol.commedchemexpress.commedchemexpress.comgenecards.org

The internal Bric-a-brac-Tramtrack/Broad (BTB), also known as POZ (pox virus and zinc finger protein), domain serves a dual purpose in SPOP function. xcessbio.comtargetmol.combioscience.co.ukuniprot.org It mediates the interaction with the scaffold protein Cullin 3 (CUL3), which is a core component of the E3 ubiquitin ligase complex. xcessbio.comtargetmol.comscientist.comuniprot.org The BTB domain is also crucial for SPOP dimerization, allowing SPOP monomers to associate and form stable dimers. xcessbio.comtargetmol.comscientist.comaacrjournals.orgtocris.com This dimerization is fundamental for the assembly of the functional CRL3SPOP complex. scientist.comtocris.com

Located C-terminal to the BTB domain, the BACK (BTB and C-terminal Kelch) domain contributes to SPOP dimerization and oligomerization. targetmol.combioscience.co.uktocris.comresearchgate.netuniroma2.it While the BTB domain mediates initial strong dimerization, the BACK domain facilitates secondary dimerization, enabling SPOP dimers to self-associate into higher-order linear oligomers. scientist.comaacrjournals.orgtocris.comresearchgate.net This oligomerization enhances the efficiency of substrate ubiquitination by increasing substrate avidity and the availability of catalytic centers within the complex. xcessbio.comscientist.comaacrjournals.orgtocris.comresearchgate.netsigmaaldrich.com

The C-terminal region of SPOP contains a nuclear localization sequence (NLS). xcessbio.comtargetmol.combioscience.co.ukuniprot.orgmedchemexpress.comuniroma2.it This sequence is responsible for directing SPOP to the nucleus, where it primarily functions in regulating the ubiquitination and degradation of nuclear proteins. xcessbio.commedchemexpress.com SPOP is observed in nuclear speckles, which are dynamic nuclear bodies. researchgate.netuniroma2.it

BACK Domain: Secondary Dimerization

Role of SPOP in Ubiquitin-Proteasome System (UPS)

SPOP functions as a substrate adaptor within the CUL3-RING E3 ubiquitin ligase complex (CRL3SPOP). targetmol.comscientist.comaacrjournals.orguniprot.org The UPS is a major pathway for targeted protein degradation in eukaryotic cells. xcessbio.com The process involves the sequential action of E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. xcessbio.comtargetmol.com E3 ligases, like the CRL3SPOP complex, provide substrate specificity by bringing the E2 enzyme, charged with ubiquitin, into close proximity with the target protein. targetmol.commedchemexpress.com SPOP's role is to recruit specific substrates via its MATH domain to the CRL3 complex, allowing for the transfer of ubiquitin from the E2 enzyme to the substrate. targetmol.comscientist.comuniprot.org This ubiquitination can mark proteins for proteasomal degradation or regulate their function through non-degradative mechanisms. targetmol.com The formation of higher-order SPOP oligomers through its BTB and BACK domains enhances the efficiency of substrate ubiquitination. scientist.comaacrjournals.orgtocris.comresearchgate.netsigmaaldrich.com Dysregulation of SPOP-mediated proteolysis is implicated in various diseases, including cancer. xcessbio.comtargetmol.combioscience.co.uk

Substrate Recruitment and Ubiquitination

SPOP recruits its substrates through its N-terminal MATH domain, which recognizes specific SPOP-binding consensus (SBC) motifs within the target proteins mdpi.comfrontiersin.orgresearchgate.netresearchgate.netportlandpress.com. The interaction between the SPOP MATH domain and the SBC motif is critical for substrate recognition and subsequent ubiquitination mdpi.comresearchgate.netresearchgate.net. SPOP functions within the CRL3-SPOP complex, which catalyzes the attachment of ubiquitin chains to the recruited substrates nih.govuniprot.org. This ubiquitination can serve as a signal for proteasomal degradation or regulate other cellular processes nih.govuniprot.org. Studies have shown that SPOP-IN-6b can disrupt the binding of SPOP to its substrates, such as PTEN and DUSP7, in a dose-dependent manner thno.org. This disruption prevents the ubiquitination of these substrates, leading to their accumulation within the cell acs.orgnih.gov. By using this compound, researchers can experimentally interfere with SPOP-mediated substrate recruitment and ubiquitination to understand the downstream effects on cellular pathways.

Proteasomal Degradation

The primary fate of many SPOP-ubiquitinated substrates is degradation by the 26S proteasome nih.govuniprot.org. This process is essential for regulating the levels of various proteins involved in critical cellular functions, including cell cycle control, proliferation, DNA damage response, and signal transduction nih.govscielo.org.comdpi.com. This compound, by inhibiting SPOP-mediated ubiquitination, prevents the targeting of substrates to the proteasome, leading to their stabilization medchemexpress.comnih.gov. Research using this compound has demonstrated that inhibiting SPOP activity increases the cellular content of known SPOP substrates like PTEN and DUSP7 medchemexpress.comacs.orgnih.gov. This experimental approach allows researchers to study the biological consequences of increased levels of these specific proteins, shedding light on their roles in normal cellular processes and disease pathogenesis.

Significance of SPOP as a Therapeutic Target

SPOP's critical involvement in regulating the stability of numerous proteins central to cell growth, division, and survival highlights its significance as a potential therapeutic target nih.govscielo.org.co. The dysregulation of SPOP activity or expression is frequently observed in various cancers, making it an attractive focus for drug development nih.govscielo.org.cojcancer.org.

Dual Role in Cancer: Oncogene vs. Tumor Suppressor

Intriguingly, SPOP exhibits a context-dependent role in cancer, acting as either a tumor suppressor or an oncogene depending on the cancer type nih.govmdpi.comthno.orgscielo.org.cojcancer.org. This dual nature underscores the complexity of targeting SPOP for therapeutic purposes nih.gov.

Oncogenic Role in Clear Cell Renal Cell Carcinoma (ccRCC)

In clear cell renal cell carcinoma (ccRCC), SPOP often functions as an oncogene mdpi.comthno.orgscielo.org.cojcancer.orgstjude.orgresearchgate.net. Studies have shown that SPOP is frequently overexpressed and can accumulate in the cytoplasm in ccRCC cells, contributing to tumorigenesis mdpi.comnih.govresearchgate.netdovepress.com. In this context, cytoplasmic SPOP can promote the ubiquitination and degradation of tumor suppressor proteins such as PTEN, Daxx, DUSP7, and Gli2, thereby promoting cell proliferation and survival mdpi.comthno.orgnih.govresearchgate.net. Research using SPOP inhibitors like this compound has aimed to counteract this oncogenic function by stabilizing these tumor suppressors medchemexpress.comnih.govacs.orgnih.gov.

Tumor Suppressor Role in Other Cancers (e.g., Prostate, Lung, Gastric, Liver, Colon, Endometrial, Breast)

In contrast to ccRCC, SPOP predominantly acts as a tumor suppressor in numerous other cancer types, including prostate, lung, gastric, liver, colon, endometrial, and breast cancers nih.govmdpi.comthno.orgscielo.org.coresearchgate.netnih.govsciencedaily.com. In these cancers, mutations in SPOP, particularly in the substrate-binding MATH domain, are frequently observed mdpi.comresearchgate.netmdpi.comstjude.org. These mutations can impair SPOP's ability to bind and degrade oncogenic substrates, leading to their accumulation and promoting tumor development researchgate.netmdpi.comstjude.orgpnas.org. For example, in prostate cancer, mutations in SPOP can lead to the stabilization of SRC-3, an oncogenic coactivator pnas.org. Similarly, SPOP has been shown to mediate the degradation of oncogenic proteins like HDAC6 in colon cancer and TRAF6 in hepatocellular carcinoma, highlighting its tumor-suppressive role in these contexts oncotarget.comnih.gov.

Here is a table summarizing the dual role of SPOP in various cancers:

| Cancer Type | Typical SPOP Role | Associated Mechanism (Examples) |

| Clear Cell Renal Cell Carcinoma | Oncogene | Overexpression/Cytoplasmic accumulation, degradation of tumor suppressors (PTEN, Daxx, DUSP7, Gli2) |

| Prostate Cancer | Tumor Suppressor | Mutation leading to stabilization of oncogenic substrates (e.g., SRC-3, AR, TRIM24, BRD2, BRD4) researchgate.netmdpi.compnas.orgnorthwestern.edu |

| Lung Cancer | Tumor Suppressor | Degradation of oncogenic substrates nih.govmdpi.comthno.orgscielo.org.coresearchgate.netnih.govsciencedaily.com |

| Gastric Cancer | Tumor Suppressor | Degradation of oncogenic substrates (e.g., Gli2) scielo.org.co |

| Liver Cancer | Tumor Suppressor | Degradation of oncogenic substrates (e.g., TRAF6) nih.govmdpi.comthno.orgscielo.org.coresearchgate.netnih.govsciencedaily.comnih.gov |

| Colon Cancer | Tumor Suppressor | Degradation of oncogenic substrates (e.g., HDAC6, Gli2) nih.govmdpi.comthno.orgscielo.org.coresearchgate.netnih.govsciencedaily.comoncotarget.comnih.gov |

| Endometrial Cancer | Tumor Suppressor/Dual | Mutations affecting substrate binding mdpi.comstjude.orgsciencedaily.comnih.gov |

| Breast Cancer | Tumor Suppressor/Dual | Degradation of oncogenic substrates (e.g., SRC-3, c-Myc, PR, BRMS1) nih.govmdpi.comthno.orgscielo.org.cojcancer.orgnih.govsciencedaily.comnih.gov |

Challenges in Targeting SPOP

The dual role of SPOP in cancer presents significant challenges for developing targeted therapies nih.govstjude.org. A therapeutic strategy effective in one cancer type where SPOP is oncogenic might be detrimental in another where SPOP acts as a tumor suppressor nih.gov. Furthermore, even within the same cancer type, different SPOP mutations can have varying impacts on its function and substrate specificity mdpi.comstjude.org. Understanding the specific context of SPOP's role and the impact of particular mutations is crucial for designing effective and safe SPOP-targeted therapies nih.govstjude.org. Research using inhibitors like this compound helps to dissect the consequences of inhibiting SPOP activity, providing valuable insights into the potential therapeutic window and the specific patient populations that might benefit from such interventions. The development of potent and selective SPOP inhibitors remains an area of active research nih.gov.

Emergence of Small Molecule SPOP Inhibitors

Given the critical role of SPOP in various cellular pathways and its implication in diseases like cancer, targeting SPOP function has emerged as a potential therapeutic strategy. Initially, targeting protein-protein interactions involving E3 ligase adaptors like SPOP was considered challenging, often referred to as an "undruggable" target due to the relatively flat surface of interaction domains. cas.cnd-nb.info However, the compelling biological rationale for modulating SPOP activity, particularly in cancers where it is dysregulated, spurred research into identifying molecules capable of disrupting SPOP-substrate interactions. researchgate.netcas.cnd-nb.info This led to the exploration and emergence of small molecule inhibitors designed to interfere with SPOP's function. researchgate.netcas.cnd-nb.infod-nb.inforesearchgate.net

This compound as a Pioneering SPOP Inhibitor

In the context of this emerging field, this compound has been reported as one of the pioneering small molecule inhibitors identified to target SPOP. d-nb.infod-nb.infonih.govnih.gov Its discovery marked a significant step in demonstrating the feasibility of chemically inhibiting SPOP function. This compound was identified through structure-based computational design and synthetic optimization, aiming to disrupt the interaction between SPOP and its substrate proteins. cas.cnd-nb.info Specifically, it has been shown to bind to SPOP and interfere with its ability to interact with substrates such as PTEN and DUSP7. acs.orgd-nb.infonih.govxcessbio.comglpbio.commedchemexpress.com

Research findings have detailed the inhibitory activity of this compound. It has been reported to have an IC50 value of 3.58 μM against SPOP in cell-based assays. xcessbio.comglpbio.commedchemexpress.commedchemexpress.combioscience.co.ukcymitquimica.comfrontiersin.org Studies have demonstrated that this compound can suppress SPOP activity in cells, leading to an increase in the cellular content of SPOP substrate proteins like PTEN and DUSP7. xcessbio.comglpbio.commedchemexpress.commedchemexpress.com This mechanism involves the suppression of intracellular SPOP-mediated ubiquitination of substrates such as PTEN. xcessbio.com

Furthermore, this compound has been investigated for its effects on cancer cells, particularly in the context of clear cell renal cell carcinoma (ccRCC), where cytoplasmic SPOP accumulation is observed. acs.orgcas.cnnih.govnih.gov Studies have indicated that this compound can inhibit the proliferation of primary human ccRCC cells and reduce tumor growth in xenograft models by suppressing SPOP. cas.cnxcessbio.comglpbio.commedchemexpress.commedchemexpress.com The compound's ability to disrupt SPOP-substrate interactions has been linked to the inhibition of downstream signaling pathways, including the AKT/ERK pathways, which are often activated in ccRCC. acs.orgd-nb.infonih.gov

While this compound demonstrated pioneering inhibitory activity, research has continued to explore more potent SPOP inhibitors. Subsequent studies have developed analogues and novel compounds with improved inhibitory potency compared to this compound. acs.orgnih.govnih.govfrontiersin.org Nevertheless, this compound remains a significant compound in academic research as one of the initial small molecules to successfully target SPOP, providing a proof-of-principle for chemical intervention against this target. d-nb.info

Detailed research findings on the in vitro activity of this compound include its effects on various cell lines. The compound has shown IC50 values ranging from 2 to 10.2 μM across different ccRCC cell lines, including A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, and 786-0 cells. glpbio.commedchemexpress.commedchemexpress.com

Here is a summary of in vitro activity data for this compound:

| Cell Line | IC50 (μM) |

| A498 | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| Caki-2 | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| Ketr-3 | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| 769-P | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| 0S-RC-2 | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| 786-0 | 2 - 10.2 glpbio.commedchemexpress.commedchemexpress.com |

| SPOP (cell assay) | 3.58 xcessbio.comglpbio.commedchemexpress.commedchemexpress.combioscience.co.ukcymitquimica.comfrontiersin.org |

Further research has explored the impact of this compound on SPOP activity and substrate levels. At concentrations ranging from 0.1 to 3.0 μM for 10 hours, this compound was shown to suppress SPOP activity, leading to increased levels of PTEN and DUSP7. xcessbio.comglpbio.commedchemexpress.commedchemexpress.com

Below is a representation of the effect of this compound on SPOP substrates:

| This compound Concentration (μM) | Incubation Time (hours) | Effect on SPOP Activity | Effect on PTEN Content | Effect on DUSP7 Content |

| 0.1 - 3.0 | 10 | Suppressed xcessbio.comglpbio.commedchemexpress.commedchemexpress.com | Increased xcessbio.comglpbio.commedchemexpress.commedchemexpress.com | Increased xcessbio.comglpbio.commedchemexpress.commedchemexpress.com |

These findings underscore the role of this compound as a foundational compound in the study of small molecule SPOP inhibitors and their potential in modulating cellular pathways relevant to disease.

Propriétés

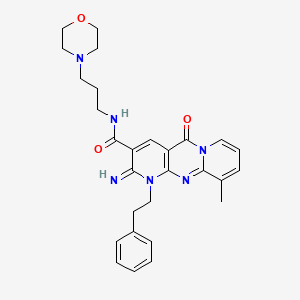

IUPAC Name |

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGHNMOSCSWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Spop-in-6b Action

Inhibition of SPOP-Substrate Interactions

The inhibitory activity of SPOP-IN-6b stems from its ability to interfere with the binding of SPOP to its substrates. nih.govresearchgate.netacs.orgmolbiolcell.orgamegroups.org This interaction is critical for SPOP's role as a substrate adaptor within the Cullin-3 (CUL3)-RING E3 ubiquitin ligase complex, which mediates the ubiquitination and degradation of target proteins. nih.govmdpi.comnih.govportlandpress.comthno.org By disrupting this interaction, this compound effectively stabilizes SPOP substrates, leading to increased intracellular levels of these proteins. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comacs.orgmdpi.com

Specificity for SPOP's MATH Domain

Research indicates that this compound exerts its inhibitory effect by binding directly to the Meprin and TRAF homology (MATH) domain of SPOP. researchgate.netmolbiolcell.org The MATH domain is located at the N-terminus of the SPOP protein and is specifically responsible for recognizing and binding to consensus sequences (SBC motifs) present in SPOP substrates. nih.govmolbiolcell.orgmdpi.comnih.govportlandpress.comresearchgate.net This interaction is crucial for recruiting substrates to the E3 ligase complex for ubiquitination. nih.govmdpi.comnih.govportlandpress.com By binding to the MATH domain, this compound sterically hinders or allosterically modifies the domain, thereby preventing the proper recognition and binding of SPOP substrates. molbiolcell.org In vitro studies utilizing techniques such as surface plasmon resonance and NMR, as well as in vivo cellular thermal shift assays, have provided evidence for the direct binding of this compound (referred to as compound 6b in some studies) to SPOP. d-nb.infoamegroups.org

Disruption of SPOP Binding to Key Substrates

The inhibition of the SPOP-substrate interaction by this compound leads to the impaired ubiquitination and subsequent degradation of various SPOP substrates. amegroups.org This results in the accumulation of these proteins within the cell, influencing downstream signaling pathways. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comacs.org

PTEN is a well-established tumor suppressor protein that is a substrate of SPOP, particularly in contexts like clear cell renal cell carcinoma (ccRCC) where cytoplasmic SPOP promotes its degradation. nih.govd-nb.infoacs.orgamegroups.orgmdpi.comscielo.org.co Treatment with this compound has been shown to increase the intracellular content of PTEN. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comacs.org This is achieved because this compound suppresses the ubiquitination of PTEN mediated by intracellular SPOP. xcessbio.com By blocking the interaction between SPOP and PTEN, this compound effectively inhibits the SPOP-mediated degradation of PTEN, consequently impacting downstream pathways such as the PTEN/Akt pathway. d-nb.info Studies have demonstrated that this compound disrupts SPOP binding to PTEN. acs.orgamegroups.org

DUSP7, a dual-specificity phosphatase that negatively regulates the ERK pathway, is another protein targeted for degradation by SPOP. nih.govacs.orgmolbiolcell.orgamegroups.orgmdpi.comscielo.org.co Similar to PTEN, this compound treatment leads to an increase in DUSP7 content in cells. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comacs.org this compound inhibits the ubiquitylation and subsequent degradation of DUSP7 by disrupting its binding to SPOP. amegroups.org The inhibition of SPOP activity by this compound is expected to result in elevated levels of DUSP7. molbiolcell.org

Gli2 is a transcription factor involved in the Hedgehog signaling pathway and is also known to be a substrate of SPOP, which mediates its degradation. amegroups.orgmdpi.comscielo.org.couniprot.orgnih.govresearchgate.net In clear cell renal cell carcinoma, cytoplasmic SPOP contributes to tumorigenesis by degrading targets including Gli2. amegroups.orgmdpi.comscielo.org.co While the direct effect of this compound on Gli2 levels is not as extensively detailed in the provided snippets as for PTEN and DUSP7, the mechanism of this compound as an inhibitor of SPOP-substrate interaction implies that it would prevent the SPOP-mediated degradation of Gli2, thereby leading to its stabilization. SPOP's regulation of the Hedgehog/Gli2 signaling pathway is a known interaction. scielo.org.conih.gov

SPOP is known to ubiquitinate and mediate the degradation of a diverse array of substrates involved in various cellular processes, including hormone signaling, epigenetic control, and cell cycle regulation. mdpi.comnih.govthno.orgscielo.org.couniprot.orguniprot.orgnih.govashpublications.org Beyond PTEN, DUSP7, and Gli2, other identified SPOP substrates include DAXX, BET proteins, Androgen Receptor (AR), MACROH2A1, BMI1, PDX1, BRMS1, IRF1, SETD2, ERK phosphatases, G3BP1, HS3ST1, Nup153, IRF2BP2, and ELK3, among others. molbiolcell.orgmdpi.comnih.govthno.orgscielo.org.couniprot.orguniprot.orgnih.govashpublications.org this compound has been generally noted to stabilize SPOP substrates. mdpi.com While specific data for this compound's effect on the interaction or levels of every known SPOP substrate is not available in the provided information, its mechanism of inhibiting SPOP-substrate binding in the MATH domain suggests a broader impact on the stability of proteins targeted by SPOP.

Summary of this compound Effects on Key Substrates

| Substrate | Effect of this compound Treatment | Mechanism | Supporting Evidence |

| PTEN | Increased protein levels | Inhibits SPOP-mediated ubiquitination/degradation; Disrupts SPOP-PTEN binding | medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comd-nb.infoacs.orgamegroups.org |

| DUSP7 | Increased protein levels | Inhibits SPOP-mediated ubiquitination/degradation; Disrupts SPOP-DUSP7 binding | medchemexpress.comtargetmol.comxcessbio.commedchemexpress.comacs.orgmolbiolcell.orgamegroups.org |

| Gli2 | Expected stabilization | Inhibits SPOP-mediated degradation (implied by mechanism) | amegroups.orgmdpi.comscielo.org.couniprot.orgnih.govresearchgate.net |

| Other SPOP Substrates | General stabilization | Inhibits SPOP-substrate binding | mdpi.com (Specific effects on other substrates not detailed in provided sources) |

Research Findings: this compound Inhibitory Activity

This compound has demonstrated inhibitory activity against SPOP in cellular assays. It has an reported IC50 value of 3.58 μM against SPOP. medchemexpress.comtargetmol.comglpbio.com Furthermore, this compound has shown inhibitory concentrations (IC50s) ranging from 2 to 10.2 μM in various clear cell renal cell carcinoma (ccRCC) cell lines, including A498, Caki-2, Ketr-3, 769-P, OS-RC-2, and 786-0 cells. medchemexpress.comtargetmol.comglpbio.com Treatment with this compound at concentrations between 0.1 and 3.0 μM for 10 hours has been shown to suppress SPOP activity and subsequently increase the content of the cancer substrate proteins PTEN and DUSP7. medchemexpress.comtargetmol.comxcessbio.commedchemexpress.com

Other Identified SPOP Substrates

Androgen Receptor (AR)

SPOP directly interacts with the Androgen Receptor (AR), a key protein in prostate tissue signaling and a driver of prostate cancer progression thno.orgnih.govaacrjournals.orgnih.gov. This interaction occurs via a specific SPOP-binding motif located in the hinge region of AR, leading to AR ubiquitination and proteasomal degradation thno.orgnih.govaacrjournals.orgnih.gov. Prostate cancer-associated mutations in SPOP can impair its ability to bind and degrade AR, resulting in increased AR protein levels and enhanced AR signaling thno.orgnih.govaacrjournals.orgnih.gov. Androgen binding to AR can attenuate SPOP-mediated AR degradation, while the antiandrogen enzalutamide has been shown to promote this process thno.orgnih.gov. Inhibition of SPOP by compounds like this compound would therefore be expected to stabilize AR protein, potentially increasing its levels and transcriptional activity, particularly in contexts where wild-type SPOP is active in AR degradation.

BET Proteins (BRD2, BRD3, BRD4)

The Bromodomain and Extra-Terminal domain (BET) proteins, including BRD2, BRD3, and BRD4, are transcriptional co-activators that play critical roles in various cellular processes and are often overexpressed in cancers researchgate.netnih.govharvard.edunih.govaacrjournals.org. These proteins are substrates of the CUL3-SPOP E3 ubiquitin ligase complex and are targeted for ubiquitination-mediated degradation researchgate.netnih.govharvard.edunih.govresearchgate.net. Research has shown that prostate cancer-associated SPOP mutations impair the degradation of BET proteins, leading to their accumulation and conferring resistance to BET inhibitors researchgate.netnih.govharvard.edunih.govresearchgate.netembopress.org. Conversely, certain endometrial cancer-associated SPOP mutations have been reported to enhance BET protein degradation mdpi.comresearchgate.net. Inhibition of SPOP by this compound would likely lead to the stabilization and accumulation of BRD2, BRD3, and BRD4 proteins, potentially impacting gene expression programs regulated by these epigenetic readers.

DAXX (Death-Associated Protein 6)

DAXX is a multifunctional protein involved in processes such as transcription, cell cycle regulation, and apoptosis nih.govwikipedia.org. It is a known substrate of SPOP, with SPOP mediating its ubiquitination and proteasomal degradation through interaction via the MATH domain mdpi.comnih.govaacrjournals.orgd-nb.infospandidos-publications.com. In clear cell renal cell carcinoma, cytoplasmic accumulation of SPOP has been linked to the degradation of DAXX, contributing to tumorigenesis mdpi.comspandidos-publications.comnih.gov. Studies in prostate cancer tissues have shown significant correlations between the expression levels of SPOP and DAXX researchgate.net. Inhibition of SPOP by this compound would be expected to prevent the degradation of DAXX, potentially increasing its cellular levels and influencing the cellular processes it regulates, including apoptosis signaling.

HDAC6 (Histone Deacetylase 6)

HDAC6 is a histone deacetylase that plays critical roles in tumorigenesis and metastasis oncotarget.comresearchgate.netfrontiersin.org. SPOP has been identified as an upstream negative regulator of HDAC6 stability, specifically interacting with HDAC6 to promote its polyubiquitination and degradation oncotarget.comd-nb.inforesearchgate.netfrontiersin.orgthno.org. Cancer-associated mutations in the MATH domain of SPOP can impair its ability to bind and degrade HDAC6 researchgate.net. Depletion of SPOP has been shown to prolong the half-life of HDAC6 researchgate.net. The CUL3-SPOP complex is considered a bona fide E3 ubiquitin ligase for HDAC6 oncotarget.com. Treatment with a SPOP inhibitor like this compound would likely result in the stabilization and accumulation of HDAC6 protein, potentially impacting its deacetylase activity and downstream cellular effects related to cell proliferation and migration.

FADD (FAS-associated protein with death domain)

FADD is a key adaptor protein involved in transmitting extrinsic apoptotic signals thno.orgd-nb.info. SPOP has been shown to bind to FADD and facilitate its degradation, a process that can be inhibited by proteasome inhibitors such as MG132 thno.orgd-nb.infoamegroups.org. This SPOP-mediated degradation of FADD has been reported in non-small cell lung cancer and prostate cancer, where it contributes to the inhibition of NF-κB activity thno.orgd-nb.infoamegroups.org. Inhibition of SPOP by this compound would be expected to prevent FADD degradation, potentially leading to increased FADD levels and altered regulation of apoptotic and NF-κB signaling pathways.

SETD2 (SET Domain Containing 2)

SETD2 is a histone methyltransferase responsible for trimethylation of histone H3 at lysine 36 (H3K36me3), a modification involved in transcription, mRNA splicing, and DNA damage response nih.govoup.comportlandpress.comresearchgate.net. SPOP functions as a specific E3 ubiquitin ligase for SETD2, regulating its protein stability through polyubiquitination and proteasomal degradation nih.govoup.comportlandpress.comresearchgate.net. This interaction involves the N-terminal region of SETD2 researchgate.net. SPOP-mediated degradation of SETD2 influences H3K36me3 levels and associated processes like alternative splicing nih.govoup.comresearchgate.net. In clear cell renal cell carcinoma, SPOP mediates the ubiquitination and degradation of SETD2 mdpi.comthno.org. Inhibition of SPOP by this compound would likely stabilize SETD2, potentially increasing H3K36me3 levels and impacting chromatin-related processes.

SIRT2 (Sirtuin 2)

SIRT2 is an NAD(+)-dependent protein deacetylase involved in various cellular processes thno.orgd-nb.infonih.gov. SPOP promotes the proteasomal degradation of SIRT2 through direct binding jcancer.orgthno.orgd-nb.infonih.gov. Mutations in SPOP can impair its ability to degrade SIRT2 d-nb.info. Studies in non-small cell lung cancer have shown an inverse correlation between SPOP and SIRT2 levels, with low SPOP associated with elevated SIRT2 thno.orgd-nb.info. Inhibition of SPOP by this compound would be expected to prevent the degradation of SIRT2, potentially leading to increased cellular SIRT2 levels and altered deacetylation of its substrates.

c-MYC

c-MYC is an oncoprotein that plays a significant role in cell proliferation, growth, and survival. SPOP has been identified as an E3 ubiquitin ligase adaptor that promotes the ubiquitination and proteasomal degradation of c-MYC. researchgate.netnih.gov This interaction suggests that SPOP can function as a tumor suppressor by regulating c-MYC protein levels. researchgate.netnih.gov Studies have shown that wild-type SPOP can physically interact with c-MYC and promote its ubiquitination and degradation in prostate cancer cells. researchgate.netnih.gov Cancer-associated mutations in the MATH domain of SPOP, which affect substrate binding, can disrupt the interaction with c-MYC, leading to increased c-MYC protein levels. researchgate.net The core transcriptomic response associated with SPOP mutations and high c-MYC levels has been linked to inferior clinical outcomes in human prostate cancers. nih.gov While the provided information establishes c-MYC as a SPOP substrate, direct research findings detailing the specific impact of this compound on the SPOP-mediated degradation of c-MYC were not prominently found in the search results. However, as this compound inhibits SPOP's ability to bind substrates via the MATH domain, it is mechanistically plausible that it would interfere with SPOP-mediated c-MYC degradation, leading to c-MYC accumulation.

Eg1N2

Information regarding the interaction between SPOP or this compound and a protein specifically named "Eg1N2" was not found in the provided search results. It is possible that "Eg1N2" is an alternative name, a less commonly studied protein, or not a known substrate of SPOP.

ERG (ETS-related gene)

ERG is a transcription factor that is aberrantly overexpressed in a significant proportion of prostate cancers, often due to gene fusions. scholaris.caduke.edu SPOP has been shown to promote the ubiquitination and degradation of the ERG oncoprotein, suggesting a tumor suppressor role for SPOP in regulating ERG stability. duke.edunih.govnih.gov Studies indicate that SPOP interacts with ERG through specific degron motifs. scholaris.canih.gov Phosphorylation of ERG can modulate its interaction with SPOP. scholaris.canih.govnih.gov Prostate cancer-associated mutations in the MATH domain of SPOP can impair its binding to ERG, leading to the stabilization of ERG. scholaris.canih.gov The SPOP inhibitor compound 6b (this compound) has been used in studies investigating SPOP's interaction with ERG. Some research suggests that ERG-positive tumor cells may be particularly sensitive to SPOP inhibition by compound 6b, which mediated 3D growth inhibition in prostate cancer cell lines. researchgate.net However, other studies did not find sufficient evidence to support that SPOP targets ERG for ubiquitination in vitro or subsequent degradation in vivo. scholaris.ca

SRC3/AIB1 (Steroid Receptor Coactivator-3)

SRC3, also known as AIB1, is a steroid receptor coactivator that is frequently amplified and overexpressed in various cancers, including breast and prostate cancer. pnas.orgmdpi.comnih.gov SRC3 acts as a master regulator of transcription factor activity, promoting cell proliferation, survival, and metastasis. pnas.orgmdpi.com SPOP has been identified as an E3 ubiquitin ligase adaptor that directly interacts with SRC3 and promotes its Cullin 3-dependent ubiquitination and proteolysis. pnas.orgnih.govnih.gov This interaction is dependent on a phospho-degron within SRC3, and phosphorylation by casein kinase Iε enhances SPOP-dependent SRC3 turnover. nih.gov Wild-type SPOP plays a tumor suppressor role by promoting SRC3 degradation and suppressing downstream oncogenic signaling. pnas.orgnih.gov Prostate cancer-associated SPOP mutants fail to interact with SRC3 and promote its degradation, contributing to elevated SRC3 levels and tumorigenesis. pnas.orgnih.gov The provided information establishes SRC3 as a SPOP substrate, and inhibition of SPOP by this compound would be expected to stabilize SRC3.

MyD88 (Myeloid differentiation primary response 88)

MyD88 is a key adaptor protein in the Toll-like receptor (TLR) signaling pathway, playing a crucial role in the innate immune response. portlandpress.combiorxiv.orgplos.org SPOP has been identified as a negative regulator of MyD88 signaling. portlandpress.combiorxiv.orgplos.org SPOP promotes the ubiquitination and degradation of MyD88 through the proteasome pathway, thereby suppressing the innate immune response and maintaining immune homeostasis. portlandpress.combiorxiv.orgplos.org SPOP interacts with MyD88 through a degron that includes both the established SPOP-binding consensus (SBC) and an N-terminal Q-motif. portlandpress.comportlandpress.com This interaction leads to K48-linked polyubiquitylation and destabilization of MyD88 protein. portlandpress.combiorxiv.orgplos.org Mutations in either MyD88 or the MATH domain of SPOP can disrupt this interaction and lead to aberrant MyD88/NF-κB activation. thno.orgresearchgate.net The provided information demonstrates MyD88 as a SPOP substrate, and inhibition of SPOP by this compound would be expected to stabilize MyD88.

NANOG

NANOG is a key transcription factor involved in maintaining the pluripotency of embryonic stem cells and cancer stem cells. disprot.orgcancerindex.orgnih.gov SPOP has been shown to interact with and promote the ubiquitination and subsequent proteasomal degradation of NANOG. disprot.orgcancerindex.orgnih.govmdpi.comnih.gov This suggests a role for SPOP in suppressing stem cell traits. nih.govnih.gov The interaction between SPOP and NANOG is specific, and NANOG interacts with SPOP via a conservative degron motif. nih.govnih.gov Cancer-associated mutations in SPOP or mutations in the SPOP-binding degron of NANOG can abrogate SPOP-mediated NANOG degradation, leading to elevated NANOG levels and increased cancer stemness. cancerindex.orgnih.govnih.gov The SPOP-mediated degradation of NANOG can be regulated by signaling pathways, such as the AMPK-BRAF axis, which controls NANOG phosphorylation and affects its interaction with SPOP. cancerindex.orgmdpi.comnih.gov The provided information establishes NANOG as a SPOP substrate, and inhibition of SPOP by this compound would be expected to stabilize NANOG.

PDX1 (Pancreatic And Duodenal Homeobox 1)

PDX1 is a transcription factor crucial for pancreatic development and the regulation of insulin expression and glucose homeostasis. psu.edurcsb.org SPOP has been identified as a protein that interacts with PDX1 and triggers its ubiquitination and proteasomal degradation. psu.edurcsb.orguniprot.orgresearchgate.net This SPOP-mediated degradation of PDX1 inhibits the transcriptional activation of PDX1 targets, such as insulin. uniprot.org The interaction between SPOP and PDX1 occurs via the MATH domain of SPOP and involves specific regions within PDX1. psu.edurcsb.org Phosphorylation of PDX1 has been proposed to regulate its affinity for SPOP, with phosphorylation potentially lowering the interaction affinity. rcsb.org While earlier studies suggested a single SPOP-binding motif in PDX1, more recent research has identified a second motif, although the resulting moderate valency may not be sufficient for phase separation with SPOP. researchgate.net SPOP-mediated ubiquitination of PDX1 can occur in the nucleoplasm and requires both SPOP-binding motifs for efficient turnover. researchgate.net The provided information establishes PDX1 as a SPOP substrate, and inhibition of SPOP by this compound would be expected to stabilize PDX1.

Data Tables

While specific quantitative data on the direct effect of this compound on the interaction or degradation of each listed substrate (c-MYC, Eg1N2, ERG, SRC3/AIB1, MyD88, NANOG, PDX1) was not consistently available across the search results, the following table summarizes the established relationship between SPOP and these proteins based on the literature.

| Substrate Protein | SPOP Interaction | Effect of SPOP on Substrate Stability | Expected Effect of this compound | Relevant Research Findings |

| c-MYC | Yes, direct interaction via MATH domain researchgate.netnih.gov | Promotes ubiquitination and degradation researchgate.netnih.gov | Expected to increase c-MYC levels | SPOP mutations disrupt interaction and increase c-MYC researchgate.net |

| Eg1N2 | Not clearly identified in search results | Not clearly identified in search results | Unknown | No relevant information found |

| ERG | Yes, interaction via degron motifs scholaris.canih.gov | Promotes ubiquitination and degradation duke.edunih.govnih.gov | Expected to increase ERG levels | SPOP mutations impair binding; this compound (compound 6b) shows activity in ERG-positive cells scholaris.canih.govresearchgate.net |

| SRC3/AIB1 | Yes, direct interaction via phospho-degron pnas.orgnih.gov | Promotes ubiquitination and degradation pnas.orgnih.govnih.gov | Expected to increase SRC3/AIB1 levels | SPOP mutations disrupt interaction and prevent degradation pnas.orgnih.gov |

| MyD88 | Yes, interaction via degron (SBC + Q-motif) portlandpress.comportlandpress.com | Promotes ubiquitination and degradation portlandpress.combiorxiv.orgplos.org | Expected to increase MyD88 levels | SPOP negatively regulates MyD88 signaling; mutations disrupt interaction portlandpress.complos.orgthno.orgresearchgate.net |

| NANOG | Yes, specific interaction via degron motif nih.govnih.gov | Promotes ubiquitination and degradation disprot.orgcancerindex.orgnih.govmdpi.comnih.gov | Expected to increase NANOG levels | SPOP mutations or NANOG degron mutations abrogate degradation cancerindex.orgnih.govnih.gov |

| PDX1 | Yes, interaction via MATH domain and specific motifs psu.edurcsb.orgresearchgate.net | Promotes ubiquitination and degradation psu.edurcsb.orguniprot.orgresearchgate.net | Expected to increase PDX1 levels | SPOP mediates PDX1 degradation, affecting insulin transcription; phosphorylation affects interaction psu.edurcsb.orguniprot.org |

HIPK2 (Homeodomain-interacting protein kinase 2)

HIPK2 is a protein kinase involved in the DNA damage response (DDR). jci.orgnih.gov SPOP interacts with HIPK2 and promotes its non-degradative ubiquitination. mdpi.comjci.orgnih.govthno.org This interaction is enhanced upon DNA damage, mediated by ATM-dependent phosphorylation of SPOP at Ser119, which increases SPOP's affinity for HIPK2. jci.orgnih.govthno.orgresearchgate.net The binding of SPOP to HIPK2 increases HIPK2's phosphorylation activity towards HP1γ, which in turn promotes the dissociation of HP1γ from trimethylated histone H3 at lysine 9 (H3K9me3), thereby initiating the DDR. nih.govthno.org Prostate cancer-associated SPOP mutations can disrupt the SPOP-HIPK2 interaction, leading to impaired HIPK2 ubiquitination and contributing to genomic instability. jci.orgnih.gov While the direct impact of this compound on the SPOP-HIPK2 interaction is not explicitly detailed in the provided text, as a SPOP inhibitor that disrupts SPOP-substrate binding, it is plausible that this compound could interfere with the SPOP-HIPK2 axis, potentially affecting DDR processes.

53BP1 (p53-binding protein 1)

53BP1 is another key protein involved in the DNA damage response, particularly in promoting nonhomologous end joining (NHEJ) and inhibiting homologous recombination (HR) repair of DNA double-strand breaks (DSBs). jci.orgnih.govnih.gov Similar to HIPK2, SPOP interacts with 53BP1 and induces its polyubiquitination, which is non-degradative. mdpi.comjci.orgnih.govnih.gov This ubiquitination facilitates the extraction of 53BP1 from chromatin by a VCP/p97 segregase complex, thereby promoting HR over NHEJ during DNA replication and contributing to genome integrity. jci.orgnih.govnih.gov The interaction between SPOP and 53BP1 is stabilized by ATM-catalyzed phosphorylation of SPOP at serine-119 upon DNA damage. jci.orgnih.govnih.gov Cancer-derived SPOP mutations can disrupt the SPOP-53BP1 interaction, leading to HR defects and chromosomal instability. mdpi.comjci.orgthno.orgnih.gov As a SPOP inhibitor, this compound would be expected to interfere with the binding of SPOP to 53BP1, potentially impacting 53BP1 ubiquitination and its removal from DSBs, thereby influencing DNA repair pathway choice.

ITCH (Itchy Homolog E3 Ubiquitin Ligase)

ITCH is an E3 ubiquitin ligase. mdpi.com Research has identified ITCH as a substrate for SPOP-mediated degradation, particularly in the context of prostate cancer. mdpi.comnih.govnih.govresearchgate.net SPOP is involved in the ubiquitin-mediated degradation of ITCH. nih.gov Mutations in SPOP can disrupt the interaction with ITCH, leading to increased ITCH protein levels. nih.govnih.gov Elevated ITCH levels have been associated with increased epithelial-mesenchymal transition (EMT)-associated proteins and enhanced cellular invasiveness in prostate cancer. nih.govnih.gov SPOP knockdown has also been shown to lead to higher levels of EMT proteins and increased cell invasion. nih.govnih.gov The interaction between SPOP and ITCH has been demonstrated through co-immunoprecipitation assays. nih.govresearchgate.net this compound, by inhibiting SPOP activity and its interaction with substrates, would be expected to interfere with the degradation of ITCH, potentially leading to increased ITCH levels.

Impact on Downstream Signaling Pathways

This compound's inhibition of SPOP-mediated substrate degradation has significant downstream effects on various signaling pathways critical for cell proliferation and tumorigenesis.

PTEN/Akt Pathway Modulation

The PTEN/Akt pathway is a major signaling pathway frequently dysregulated in cancer. nih.govd-nb.infoamegroups.orgmdpi.comnih.govembopress.org PTEN is a tumor suppressor that negatively regulates the PI3K/Akt pathway. nih.govmdpi.com In ccRCC, cytoplasmic accumulation of SPOP leads to the ubiquitination and degradation of PTEN, resulting in the activation of the downstream Akt pathway. nih.govd-nb.infoamegroups.orgmdpi.comnih.gov this compound has been shown to disrupt the interaction between SPOP and PTEN, leading to decreased ubiquitination and increased protein levels of PTEN. d-nb.infoamegroups.orgmedchemexpress.comacs.org This stabilization of PTEN by this compound results in the inactivation or reduced activity of the downstream Akt signaling pathway, as evidenced by decreased levels of phosphorylated Akt. mdpi.comnih.govacs.org

Interactive Data Table: Impact of this compound on PTEN and Phosphorylated Akt Levels

| Treatment with this compound | PTEN Protein Level | Phosphorylated Akt Level |

| Increased this compound Concentration | Increased | Decreased |

| SPOP Knockdown | Increased | Decreased |

Based on findings indicating that this compound increases PTEN content and decreases phosphorylated Akt levels. nih.govmedchemexpress.comacs.org

ERK Pathway Dephosphorylation

The ERK pathway is another crucial signaling pathway involved in cell proliferation. nih.govamegroups.orgmdpi.comnih.gov Dual-specificity phosphatase 7 (DUSP7) is an ERK-specific phosphatase that acts as a negative regulator of the ERK pathway by dephosphorylating ERK. nih.govamegroups.orgmdpi.com Cytoplasmic SPOP in ccRCC mediates the degradation of DUSP7, leading to the activation of the ERK pathway. nih.govamegroups.orgmdpi.comnih.gov this compound has been shown to disrupt the interaction between SPOP and DUSP7, resulting in elevated levels of DUSP7. amegroups.orgmedchemexpress.comacs.org The increased DUSP7 then leads to the dephosphorylation and inactivation of ERK. mdpi.comnih.govacs.org

Interactive Data Table: Impact of this compound on DUSP7 and Phosphorylated ERK Levels

| Treatment with this compound | DUSP7 Protein Level | Phosphorylated ERK Level |

| Increased this compound Concentration | Increased | Decreased |

| SPOP Knockdown | Increased | Decreased |

Based on findings indicating that this compound increases DUSP7 content and decreases phosphorylated ERK levels. nih.govmedchemexpress.comacs.org

HIF Signaling Pathway

The Hypoxia-Inducible Factor (HIF) signaling pathway plays a significant role in the context of SPOP and ccRCC. d-nb.infoamegroups.orgnih.govuzh.ch Hypoxia activates HIFs, which in turn directly promote the transcription of SPOP in ccRCC. d-nb.infoamegroups.orgnih.gov This leads to the overexpression and cytoplasmic accumulation of SPOP, contributing to tumorigenesis. d-nb.infoamegroups.orgnih.govresearchgate.net SPOP is considered to be linked to the HIF signaling pathway as a therapeutic target in ccRCC. d-nb.inforesearchgate.net While this compound primarily targets SPOP's interaction with its substrates downstream of HIF signaling, its ability to inhibit the effects of overexpressed cytoplasmic SPOP indirectly impacts the consequences of aberrant HIF activation in ccRCC. By preventing SPOP-mediated degradation of tumor suppressors like PTEN and DUSP7, this compound can counteract the pro-tumorigenic effects driven by the HIF-SPOP axis.

mTOR Pathway

The mTOR pathway is a key regulator of cell growth, proliferation, and survival. SPOP has been linked to the PTEN/mTOR pathway, particularly in clear cell renal cell carcinoma (ccRCC). d-nb.info In ccRCC, cytoplasmic accumulation of SPOP leads to the degradation of tumor suppressor proteins like PTEN and DUSP7. nih.gov PTEN is a critical regulator of the PI3K signaling pathway, which in turn influences the downstream AKT/mTOR pathway. nih.gov By promoting PTEN degradation, SPOP activates the AKT/ERK signaling pathways, contributing to ccRCC tumorigenesis. nih.gov this compound has been reported to disrupt the interaction between SPOP and PTEN, thereby blocking the downstream PTEN/Akt pathway in vitro and inhibiting the proliferation of A498 ccRCC cells. d-nb.infod-nb.info This suggests that this compound's inhibitory effect on SPOP can stabilize PTEN levels, consequently impacting the mTOR pathway through the PI3K/AKT axis. nih.gov

NF-κB Signaling Pathway

The NF-κB signaling pathway is involved in inflammation, immune response, cell proliferation, and survival. Research indicates that SPOP can influence the NF-κB pathway through the regulation of its substrates. For instance, SPOP has been shown to suppress hepatocellular carcinoma growth and metastasis by ubiquitinating and degrading TRAF6, a key upstream regulator of the IKK complex essential for NF-κB modulation. nih.gov By promoting TRAF6 degradation, SPOP negatively regulates TRAF6-mediated NF-κB activation. nih.gov Additionally, SPOP has been found to enhance the degradation of FADD (FAS-associated protein with death domain), a protein that can activate the NF-κB pathway, leading to decreased NF-κB activity in prostate cancer. amegroups.org In non-small cell lung cancer and diffuse large B-cell lymphoma, SPOP also regulates NF-κB signaling. thno.org While the direct effect of this compound on the NF-κB pathway is not explicitly detailed in the search results, its function as a SPOP inhibitor suggests it could indirectly impact this pathway by preventing the SPOP-mediated degradation of NF-κB regulators like TRAF6 or FADD, potentially leading to altered NF-κB activity depending on the cellular context and the specific SPOP substrates involved.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. SPOP has been shown to regulate the Hh pathway by mediating the ubiquitination and proteasomal degradation of GLI family transcription factors, which are terminal effectors of the pathway. frontiersin.org Specifically, SPOP can directly ubiquitinate GLI2 and GLI3 for degradation. nih.gov In gastric cancer, SPOP has been reported to inhibit the Hedgehog signaling pathway through the accelerated degradation of its substrate Gli2, thereby decreasing tumor proliferation, migration, and invasion. scielo.org.co In ovarian cancer, SPOP suppresses proliferation and promotes apoptosis by inhibiting the Hh signaling pathway, partly by regulating Gli2 at the transcriptional level. nih.gov Given that this compound inhibits SPOP activity, it is plausible that it could interfere with SPOP's ability to degrade GLI proteins, potentially leading to the accumulation of GLI factors and modulation of Hh signaling. scielo.org.co

DNA Damage Response (DDR) and Repair Pathways

SPOP plays a significant role in maintaining genome stability through its involvement in the DNA damage response (DDR) and DNA repair pathways. mdpi.comnih.gov SPOP can be recruited to DNA double-strand break (DSB) foci and partially colocalize with γ-H2AX foci in response to DNA damage. mdpi.comresearchgate.net SPOP depletion can lead to impaired DDR and hypersensitivity to ionizing radiation. mdpi.comresearchgate.net SPOP promotes the non-degradative ubiquitination of DDR-related substrates like HIPK2 and 53BP1, accelerating DDR. jci.org It also positively regulates the expression of critical DNA repair factors at both mRNA and protein levels. nih.gov

Homologous Recombination (HR) Pathway

Homologous Recombination (HR) is a high-fidelity DNA repair pathway for DSBs. SPOP is essential for proper HR repair. nih.gov Mutations in SPOP are associated with deficiency in homologous recombination repair. nih.gov Wild-type SPOP appears to enhance HR, presumably by degrading an unidentified substrate. amegroups.org SPOP knockdown impairs HR by downregulating the expression of key HR mediators like RAD51 and CHK1 at both mRNA and protein levels. mdpi.com This downregulation interferes with the formation of RAD51 nuclear foci following irradiation, indicating impaired HR-mediated DSB repair. mdpi.com While the direct effect of this compound on HR is not explicitly detailed, inhibiting SPOP could potentially disrupt its positive regulatory role in HR, although the precise outcome might depend on the specific cellular context and the impact on relevant SPOP substrates.

Non-homologous End Joining (NHEJ) Pathway

Non-homologous End Joining (NHEJ) is a more error-prone DNA repair pathway compared to HR. When HR is impaired, cells may rely more heavily on NHEJ. elifesciences.org SPOP mutations have been shown to promote error-prone non-homologous end joining (NHEJ) in cells. elifesciences.orgoup.com This shift towards NHEJ in the presence of mutant SPOP can result in a higher degree of genomic rearrangements. elifesciences.orgoup.com While this compound inhibits SPOP, its effect on the balance between HR and NHEJ would likely be linked to its impact on SPOP's role in HR and the subsequent reliance on alternative repair pathways.

Gene Expression Regulation

Beyond its role in protein degradation, SPOP also influences gene expression regulation. SPOP-containing CUL3 complexes target DNA-binding proteins involved in gene expression. frontiersin.org An interactome analysis showed that SPOP is associated with multiple proteins involved in the transcription, splicing, and export of mRNA molecules. researchgate.net SPOP is essential for the mRNA expression of various DNA repair-related genes, including ATR, BRCA2, CHK1, and RAD51. nih.gov Prostate cancer-associated mutants of SPOP can inhibit the ubiquitination of substrates and suppress the transcription of these genes. nih.gov While the direct impact of this compound on global gene expression is not extensively described, its inhibition of SPOP could indirectly affect the expression of genes regulated by SPOP substrates or those involved in pathways modulated by SPOP.

Data Table: this compound Inhibitory Activity

| Cell Line | IC₅₀ (μM) | Source |

| A498 | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| Caki-2 | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| Ketr-3 | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| 769-P | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| 0S-RC-2 | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| 786-0 | 2 - 10.2 | medchemexpress.commedchemexpress.com |

| SPOP | 3.58 | medchemexpress.commedchemexpress.com |

Note: The IC₅₀ range for cell lines indicates values observed across different studies or assays.

Cellular Homeostasis

Cellular homeostasis relies on the precise regulation of protein levels, a process significantly controlled by the ubiquitin-proteasome system. scielo.org.comdpi.comresearchgate.net SPOP, as a key component of the CUL3-RBX1 E3 ligase, is essential for maintaining this balance by mediating the degradation of proteins involved in diverse cellular processes, including cell cycle control, proliferation, DNA damage response, and signal transduction. scielo.org.comdpi.comresearchgate.net

In certain contexts, particularly in clear cell renal cell carcinoma (ccRCC), SPOP is often overexpressed or mislocalized to the cytoplasm, leading to the aberrant degradation of tumor suppressor proteins such as PTEN and DUSP7. scielo.org.comdpi.comresearchgate.netnih.govamegroups.orgrevistacancercol.org This contributes to the dysregulation of cellular homeostasis and promotes tumorigenesis by activating downstream pathways like the AKT/ERK signaling cascades. mdpi.comresearchgate.netnih.gov

This compound, by inhibiting SPOP's activity, counteracts this effect. It leads to the stabilization and accumulation of SPOP substrates like PTEN and DUSP7, thereby helping to restore a semblance of cellular homeostasis that is disrupted by aberrant SPOP function. researchgate.netmedchemexpress.com This stabilization can in turn inactivate downstream pro-survival and proliferative pathways, such as the PTEN-phosphoinositide 3-kinase/AKT pathway and lead to the dephosphorylation of extracellular signal-regulated kinase (ERK). mdpi.comresearchgate.net

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique used to assess target engagement of a compound within intact cells or tissues. dovepress.comresearchgate.netgenecards.orgglixxlabs.com The principle behind CETSA is that when a ligand binds to a protein target, it typically increases the protein's thermal stability. researchgate.netgenecards.org This increased stability can be measured by exposing cells treated with the compound to increasing temperatures and then quantifying the amount of soluble, non-denatured target protein remaining. researchgate.netgenecards.org

For this compound, CETSA can be employed to directly demonstrate that the compound binds to SPOP within the cellular environment. By treating cells with this compound and then performing the thermal denaturation and analysis, researchers can observe a shift in the melting temperature of SPOP, indicating a direct interaction and target engagement. This technique provides valuable evidence that this compound is reaching its intended target in a cellular context. CETSA has been utilized to confirm the binding of small molecule inhibitors to SPOP. amegroups.org

Comparison with Analogues (e.g., SPOP-IN-6a, SPOP-i-6lc)

This compound is part of a series of compounds developed to inhibit SPOP. Its development involved the optimization of earlier chemical structures, such as SPOP-IN-6a. mdpi.comresearchgate.net Further structural modifications of this compound have led to the development of analogues like SPOP-i-6lc, which exhibit improved inhibitory properties. nih.govmdpi-res.com These comparisons are crucial for understanding the structure-activity relationship and identifying compounds with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) studies were instrumental in the development of SPOP inhibitors, including this compound and its analogues. nih.govmdpi-res.com These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity, such as its potency in inhibiting SPOP or its effect on cell viability. nih.govmdpi-res.com

SPOP-IN-6a was identified as an initial hit compound capable of binding to SPOP and competing with SPOP substrate peptides. mdpi.comresearchgate.net SAR studies conducted on the structure of SPOP-IN-6a led to the synthesis and identification of this compound, which demonstrated stronger inhibitory activity in disrupting the interaction between SPOP and its substrates like PTEN and DUSP7. mdpi.comresearchgate.net Subsequent SAR efforts, starting from this compound, resulted in the creation of compounds like SPOP-i-6lc, further refining the structural features necessary for potent SPOP inhibition. nih.govmdpi-res.com

The structural optimization guided by SAR studies has led to the development of this compound and its analogues with enhanced potency compared to earlier compounds. This compound itself showed improved inhibitory activity over the initial hit compound, SPOP-IN-6a. mdpi.comresearchgate.net

Further development yielded SPOP-i-6lc, which has been reported to exhibit better inhibitory potency against ccRCC cell lines compared to this compound. nih.govmdpi-res.com For instance, this compound has demonstrated IC50 values in the low micromolar range against various ccRCC cell lines. medchemexpress.com

The following table summarizes some reported IC50 values for this compound in different ccRCC cell lines:

| Cell Line | IC50 (µM) | Reference |

| A498 | 2.7 | medchemexpress.com |

| A498 | 3.58 | medchemexpress.comgoogle.com |

| Caki-2 | 2-10.2 | google.com |

| Ketr-3 | 2-10.2 | google.com |

| 769-P | 2-10.2 | google.com |

| OS-RC-2 | 2-10.2 | google.com |

| OS-RC-2 | 3.5 | medchemexpress.com |

| 786-0 | 2-10.2 | google.com |

Note: IC50 ranges are provided where a single precise value was not specified across all tests.

The enhanced potency of analogues like SPOP-i-6lc underscores the success of targeted structural modifications in developing more effective SPOP inhibitors for potential therapeutic applications. nih.govmdpi-res.com

Preclinical Research and Therapeutic Implications

Efficacy in Cancer Models

Preclinical studies have investigated the efficacy of SPOP-IN-6b in various cancer models, with a primary focus on clear cell renal cell carcinoma.

Clear Cell Renal Cell Carcinoma (ccRCC)

SPOP is frequently overexpressed and mislocalized to the cytoplasm in ccRCC, where it contributes to tumorigenesis by promoting the degradation of tumor suppressor proteins such as PTEN and DUSP7. mdpi.comd-nb.infoamegroups.orgnih.govnih.gov This mechanism has established SPOP as a potential therapeutic target in ccRCC. mdpi.comd-nb.infonih.gov this compound has been explored for its ability to counteract the oncogenic function of SPOP in this context.

This compound has demonstrated inhibitory effects on the proliferation of ccRCC cell lines. Studies have shown that compound 6b (this compound) can significantly disrupt SPOP binding to substrates like PTEN and DUSP7 in a dose-dependent manner. thno.org This disruption leads to the stabilization of these tumor suppressor proteins, consequently inhibiting the proliferation of ccRCC cells. d-nb.infoamegroups.orgnih.govnih.govacs.orgresearchgate.net For instance, this compound exhibited notable inhibitory effects on the proliferation of the ccRCC A498 cell line. thno.org The compound has shown IC₅₀ values ranging from 2 to 10.2 μM across various ccRCC cell lines, including A498, Caki-2, Ketr-3, 769-P, OS-RC-2, and 786-O cells. medchemexpress.com Furthermore, this compound has been shown to suppress SPOP activity, leading to increased levels of PTEN and DUSP7, and decreased levels of phosphorylated AKT and ERK, pathways involved in cell proliferation. acs.orgmedchemexpress.comnih.gov Experiments using shRNA to reduce SPOP expression in ccRCC lines indicated that cells with lower SPOP levels become less sensitive to this compound treatment, supporting the compound's specific targeting of SPOP in inhibiting proliferation. amegroups.org

Data on the inhibitory concentration 50% (IC₅₀) of this compound in various ccRCC cell lines:

| Cell Line | IC₅₀ (μM) |

| A498 | 2 - 10.2 |

| Caki-2 | 2 - 10.2 |

| Ketr-3 | 2 - 10.2 |

| 769-P | 2 - 10.2 |

| OS-RC-2 | 2 - 10.2 |

| 786-O | 2 - 10.2 |

Note: The specific IC₅₀ value within the range may vary depending on the study and experimental conditions. medchemexpress.com

Preclinical studies utilizing xenograft models have provided evidence for this compound's ability to inhibit tumor growth in vivo. Compound 6b has shown a dose-dependent reduction in ccRCC tumor growth in mice. amegroups.orgnih.gov In xenograft models using A498 tumor cells in nude mice, this compound inhibited tumor growth. amegroups.org Another study using ccRCC xenograft models in nude mice also demonstrated that compound 6b could reduce tumor growth. cas.cn

This compound has been observed to inhibit the colony formation ability of ccRCC cells, a measure of their capacity for sustained proliferation and survival. Compound 6lc, a structural analogue of 6b, was found to significantly inhibit colony formation in A498 cells, demonstrating superior activity compared to 6b in suppressing the viability and inhibiting colony formation of ccRCC cell lines driven by cytoplasmic SPOP. thno.orgacs.orgnih.gov Another study also indicated that this compound (compound 6b) was cytotoxic in A498 ccRCC cells and stabilizes SPOP substrates, which would contribute to the inhibition of colony formation. mdpi.comresearchgate.net

Tumor Growth Inhibition in Xenograft Models

Potential in Other Cancers

While the primary focus of this compound research has been on ccRCC, SPOP's role varies across different cancer types, acting as a tumor suppressor in some and an oncogene in others. thno.orgnih.govresearchgate.net This context-dependent function suggests potential implications for SPOP inhibitors in other malignancies.

In contrast to its oncogenic role in ccRCC, SPOP primarily functions as a tumor suppressor in digestive system malignancies, including colorectal cancer (CRC). thno.orgnih.govresearchgate.net Overexpression of SPOP in colon cancer cells has been shown to significantly inhibit cell proliferation and migration. nih.gov While this compound is primarily characterized as a SPOP inhibitor, and SPOP inhibition might not be the primary therapeutic strategy in cancers where SPOP is a tumor suppressor, research into SPOP's role in colon cancer is ongoing. Studies have identified HDAC6 and MMP2 as proteins regulated by SPOP in the context of colorectal cancer. jcancer.orgnih.gov Although direct efficacy data for this compound as a monotherapy in colon cancer models is limited in the provided sources, the investigation of SPOP's role in different cancers suggests the potential for targeted approaches based on the specific context of SPOP function. nih.govfrontiersin.org

Lung Cancer

Research suggests that SPOP can act as a tumor suppressor in several cancers, including lung cancer d-nb.info. Low SPOP expression has been observed in non-small cell lung cancer (NSCLC), potentially due to epigenetic mechanisms like DNA methylation nih.gov. Studies have indicated that SPOP is involved in suppressing NSCLC cell proliferation, invasion, and migration in vitro, as well as tumor growth in vivo nih.gov. While the search results mention SPOP's role in lung cancer and the existence of small molecule SPOP inhibitors like 6b, direct preclinical data specifically on this compound in lung cancer models is not explicitly detailed in the provided snippets. However, the broader context of SPOP as a tumor suppressor in lung cancer and the development of SPOP inhibitors suggest a potential area for investigation.

Role in Neurodegenerative Diseases (e.g., ALS/FTD)

SPOP has emerged as a conserved regulator of protein toxicity in neurodegenerative diseases, particularly in the context of Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) linked to mutations in the C9orf72 gene pnas.orgpnas.orgresearchgate.netnih.govnews-medical.net.

C9orf72 Dipeptide Repeat (DPR) Toxicity

A common genetic cause of ALS and FTD is a hexanucleotide repeat expansion in the C9orf72 gene. nih.govresearchgate.netinstitut-myologie.org. This expansion leads to the production of toxic dipeptide repeat proteins (DPRs), such as poly-PR (PRx) and poly-GR (GRx), through unconventional translation pnas.orgnih.govresearchgate.net. These DPRs accumulate in the brain tissue of affected individuals and are thought to contribute to neurodegeneration researchgate.netinstitut-myologie.org.

Suppression of DPR Toxicity by SPOP Inhibition

Studies in Caenorhabditis elegans and mammalian neurons have demonstrated that the toxicity of C9orf72-linked DPRs depends on the presence of SPOP pnas.orgresearchgate.netnih.govnews-medical.netbiorxiv.org. Genetic inhibition (knockdown or mutations) or pharmacological inhibition of SPOP has been shown to suppress DPR toxicity in these models pnas.orgnih.govnews-medical.netbiorxiv.org. Specifically, this compound has been tested in tissue culture models and found to exhibit a statistically significant blunting of DPR toxicity in cultures expressing GR50 or GA50, or the exogenously provided PR20 peptide pnas.org. This suggests that targeting the SPOP-CUL3 pathway with small molecules like this compound could be a viable strategy for neuroprotection in C9orf72-ALS/FTD pnas.orgnih.gov.

Interaction with BET Proteins in Neuroprotection

The protective effects of SPOP inhibition against DPR toxicity appear to depend on the function of bromodomain-containing proteins (BET proteins) pnas.orgnih.govbiorxiv.org. SPOP is known to regulate the stability of BET proteins, including BRD2, BRD3, and BRD4, by promoting their ubiquitination and degradation uniprot.orgtandfonline.comtandfonline.comembopress.org. In the context of C9orf72-ALS/FTD, data suggest a model where SPOP promotes the DPR-dependent ubiquitination and degradation of BET proteins pnas.orgnih.gov. In an SPOP mutant or upon SPOP inhibition, this degradation is impaired, leading to increased levels of BET proteins, which in turn provides protection against DPR toxicity pnas.orgnih.govbiorxiv.org. Knockdown of the C. elegans homolog of BRD2/3/4, bet-1, suppressed the protective effect observed in spop-1 mutants against DPR toxicity pnas.orgbiorxiv.org.

Combination Therapies

The potential of SPOP inhibitors like this compound in combination therapies is being explored, particularly in cancer treatment.

Dual-Targeting Strategies (e.g., HDAC1/SPOP Inhibitors)

Given the involvement of SPOP and other proteins like Histone Deacetylase 1 (HDAC1) in cancer progression, dual-targeting strategies are being investigated nih.govfrontiersin.org. Research has explored the identification of compounds that can simultaneously inhibit both HDAC1 and SPOP nih.govfrontiersin.org. This compound has been used as a positive control in studies evaluating novel dual-targeting HDAC1/SPOP inhibitors nih.gov. While this compound itself showed inhibitory activity on SPOP, it did not exhibit an inhibitory effect on HDAC1 in these studies nih.gov. The rationale behind dual inhibition stems from the observed correlation between HDAC1, SPOP, and various cancers, suggesting that targeting both could be a promising therapeutic approach nih.govfrontiersin.org. For instance, novel compounds have been identified that demonstrate dual inhibitory effects on both HDAC1 and SPOP in vitro and inhibit tumor growth in vivo nih.govfrontiersin.org. This highlights the potential for combining SPOP inhibition with other targeted therapies to enhance anti-tumor effects. Additionally, this compound has been investigated in combination with PARP inhibitors in prostate cancer models, showing increased efficacy jci.orgjci.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| This compound dihydrochloride | Not found in search results |

| Vorinostat | 5311 |

| Olaparib | 23726307 |

| Silmitasertib | 44238184 |

This compound is a small molecule recognized for its inhibitory activity against the speckle-type POZ protein (SPOP) medchemexpress.commedchemexpress.com. SPOP functions as a crucial adaptor within the CUL3-RING-box1 ubiquitin ligase complex, playing a vital role in the targeted ubiquitination and subsequent proteasomal degradation of numerous proteins involved in fundamental cellular processes such as cell cycle regulation, proliferation, DNA damage response, epigenetic control, and hormone signaling researchgate.netscielo.org.co. The functional role of SPOP can vary depending on the cellular context and cancer type, acting as either a tumor suppressor or, in some instances, an oncogene scielo.org.cod-nb.info. This compound holds significance as one of the early identified inhibitors targeting SPOP nih.gov. Its mechanism involves binding to the substrate-recognition (MATH) domain of SPOP, thereby interfering with the interaction between SPOP and its target proteins researchgate.netscielo.org.co.

Preclinical investigations have explored the potential therapeutic applications of this compound in various disease settings, including different cancer types and neurodegenerative disorders.

Lung Cancer

SPOP has been implicated as a tumor suppressor in several malignancies, including lung cancer d-nb.info. Reduced expression of SPOP has been observed in non-small cell lung cancer (NSCLC), potentially linked to epigenetic modifications such as DNA methylation nih.gov. Studies have indicated that SPOP contributes to the suppression of NSCLC cell proliferation, invasion, and migration in laboratory settings, as well as inhibiting tumor growth in animal models nih.gov. While the provided search results highlight SPOP's role in lung cancer and the existence of small molecule SPOP inhibitors like 6b, specific preclinical data focusing directly on this compound in lung cancer models were not explicitly detailed in the retrieved snippets. Nevertheless, the broader understanding of SPOP as a tumor suppressor in this context and the development of SPOP inhibitors suggest that this could be a relevant area for further research.

Role in Neurodegenerative Diseases (e.g., ALS/FTD)

SPOP has emerged as a conserved factor influencing protein toxicity in neurodegenerative conditions, particularly those related to mutations in the C9orf72 gene, such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD) pnas.orgpnas.orgresearchgate.netnih.govnews-medical.net.

C9orf72 Dipeptide Repeat (DPR) Toxicity

A significant genetic contributor to ALS and FTD is a hexanucleotide repeat expansion within the C9orf72 gene nih.govresearchgate.netinstitut-myologie.org. This expansion leads to the production of toxic dipeptide repeat proteins (DPRs), including poly-PR (PRx) and poly-GR (GRx), generated through a non-canonical translation process pnas.orgnih.govresearchgate.net. These DPRs accumulate in the brain tissue of affected individuals and are considered to play a role in the observed neurodegeneration researchgate.netinstitut-myologie.org.

Suppression of DPR Toxicity by SPOP Inhibition

Studies utilizing model organisms like Caenorhabditis elegans and mammalian neurons have demonstrated that the toxicity associated with C9orf72-linked DPRs is dependent on the presence of SPOP pnas.orgresearchgate.netnih.govnews-medical.netbiorxiv.org. Inhibition of SPOP, either through genetic manipulation (knockdown or mutations) or pharmacological intervention, has been shown to mitigate DPR toxicity in these models pnas.orgnih.govnews-medical.netbiorxiv.org. Notably, this compound has been evaluated in tissue culture models and demonstrated a statistically significant reduction in the toxicity induced by DPRs such as GR50 and GA50, as well as the PR20 peptide pnas.org. These findings suggest that targeting the SPOP-CUL3 pathway with small molecules like this compound could represent a potential neuroprotective strategy for C9orf72-associated ALS/FTD pnas.orgnih.gov.

Interaction with BET Proteins in Neuroprotection

The protective effects observed with SPOP inhibition against DPR toxicity appear to be mediated, at least in part, through the involvement of bromodomain-containing proteins (BET proteins) pnas.orgnih.govbiorxiv.org. SPOP is known to regulate the stability of BET proteins, including BRD2, BRD3, and BRD4, by facilitating their ubiquitination and subsequent degradation uniprot.orgtandfonline.comtandfonline.comembopress.org. In the context of C9orf72-ALS/FTD, evidence supports a model where SPOP promotes the DPR-dependent ubiquitination and degradation of BET proteins pnas.orgnih.gov. Consequently, in the presence of SPOP mutations or upon SPOP inhibition, the degradation of BET proteins is impaired, leading to their increased accumulation, which in turn confers protection against DPR-induced toxicity pnas.orgnih.govbiorxiv.org. Genetic knockdown of bet-1, the C. elegans homolog of BRD2/3/4, was shown to abolish the protective effect observed in spop-1 mutants against DPR toxicity pnas.orgbiorxiv.org.

Combination Therapies

The potential of SPOP inhibitors such as this compound in combination therapeutic approaches is an area of ongoing investigation, particularly within the field of cancer treatment.

Dual-Targeting Strategies (e.g., HDAC1/SPOP Inhibitors)